3,7-Dimethyl-1H-indole-2-carbaldehyde
Overview
Description
3,7-Dimethyl-1H-indole-2-carbaldehyde (3,7-DMICA) is a synthetic compound with a wide range of applications in the scientific field. It is used as a building block in organic synthesis, as a reagent in biological research, and as a starting material in the manufacture of pharmaceuticals. 3,7-DMICA has been the subject of numerous studies due to its unique properties, which make it an attractive tool for both basic and applied research.
Scientific Research Applications
Synthesis and Chemical Classification
Indole compounds, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are foundational in organic chemistry. The indole structure is integral to many natural and synthetic compounds due to its rich structural diversity and various therapeutic properties. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting the importance of indole compounds in organic synthesis chemistry. They outline nine strategic approaches for indole synthesis, illustrating the versatility and significance of indole compounds in chemical synthesis (Taber & Tirunahari, 2011).
Biological and Therapeutic Potential
Indole compounds are known for their biological activity and therapeutic potential. Indole-3-carbinol (I3C) and its derivatives, for instance, exhibit protective effects against chronic liver injuries and various cancers, demonstrating the therapeutic relevance of indole compounds. Bradlow (2008) reviews the chemoprotective properties of I3C in breast and prostate cancer, while Wang et al. (2016) discuss the protective roles of indoles in chronic liver diseases, emphasizing their anti-fibrosis, anti-tumor, and immunomodulatory effects (Bradlow, 2008; Wang et al., 2016).
Applications in Organic Synthesis
Indole compounds play a crucial role in organic synthesis. Rashid Ali et al. (2021) discuss the applications of dimethyl urea (DMU)/L-(+)-tartaric acid (TA) mixtures in organic transformations, highlighting the significance of indole systems in synthetic organic chemistry. This review emphasizes the role of indole compounds in enabling crucial organic transformations, reflecting their importance in modern organic synthesis (Rashid Ali et al., 2021).
Pharmaceutical Applications
The indole structure is core to many bioactive compounds due to its high affinity to biological targets. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids with potential therapeutic applications for cancers, showcasing the significance of indole compounds in pharmaceutical research (Song et al., 2020).
properties
IUPAC Name |
3,7-dimethyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJRJKKDWLVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590777 | |
Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1463-72-5 | |
Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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